3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one
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Overview
Description
3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one: is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused-ring system with an amino group and a carbonyl group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone under acidic or basic conditions to form the naphthyridine ring system. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Polar solvents like ethanol or methanol
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-aminopyridine and diketones
Reaction Conditions: Optimized temperature and pressure to maximize yield
Purification: Crystallization or chromatography to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Naphthyridine oxides
Reduction Products: Alcohol derivatives
Substitution Products: Halogenated naphthyridines
Scientific Research Applications
3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Lacks the amino group, making it less reactive in certain chemical reactions.
2,7-Naphthyridine: Different ring fusion pattern, leading to distinct chemical properties.
Quinoline: Similar structure but with different nitrogen atom positioning.
Uniqueness
3-amino-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a carbonyl group within the naphthyridine ring system makes it a valuable compound for various synthetic and medicinal applications.
Properties
CAS No. |
301666-80-8 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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